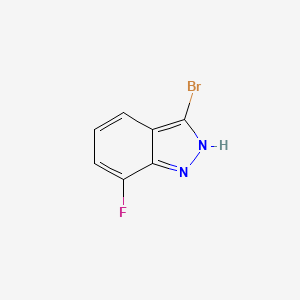

3-Bromo-7-fluoro-1H-indazole

Vue d'ensemble

Description

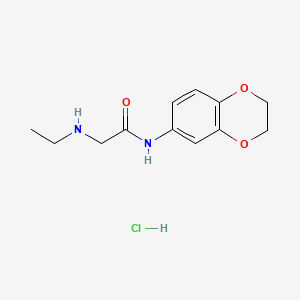

3-Bromo-7-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 .

Synthesis Analysis

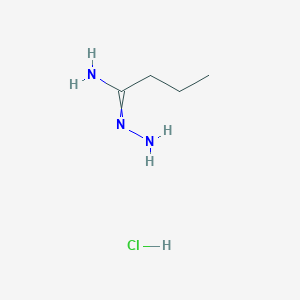

Indazoles can be synthesized through various methods, including cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The InChI code for 3-Bromo-7-fluoro-1H-indazole is 1S/C7H4BrFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H, (H,10,11) . The SMILES string representation is FC1=C2NN=C(C2=CC=C1)Br .Chemical Reactions Analysis

The synthesis of indazoles involves various reactions. For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Physical And Chemical Properties Analysis

3-Bromo-7-fluoro-1H-indazole is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry

Application Summary

3-Bromo-7-fluoro-1H-indazole is a compound that has been utilized in medicinal chemistry for the synthesis of various biologically active molecules. Its structure is integral to the development of compounds with potential therapeutic effects .

Methods of Application

In medicinal chemistry, this compound is often used as a building block for the synthesis of indazole derivatives. These derivatives are then tested for their pharmacological properties. The methods typically involve organic synthesis techniques, including transition metal-catalyzed reactions and reductive cyclization reactions .

Results and Outcomes

The synthesized indazole derivatives have shown a wide range of medicinal applications, such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. Some of the derivatives have even made it into marketed drugs, showcasing the compound’s significance in drug discovery .

Organic Synthesis

Application Summary

In organic synthesis, 3-Bromo-7-fluoro-1H-indazole serves as a precursor for constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds .

Methods of Application

Synthetic chemists employ this compound in various organic reactions, including aryne-based molecular rearrangements and nitrile imine generation. These reactions are crucial for creating indazole rings, which are common in many natural products and pharmaceuticals .

Results and Outcomes

The use of 3-Bromo-7-fluoro-1H-indazole in organic synthesis has led to the development of novel synthetic routes and methodologies, enabling the creation of diverse and complex molecular structures with high yields and selectivity .

Drug Discovery

Application Summary

This compound is instrumental in the drug discovery process, particularly in the identification and optimization of new pharmacologically active molecules .

Methods of Application

Pharmacologists use 3-Bromo-7-fluoro-1H-indazole to synthesize and modify potential drug candidates. These candidates are then subjected to various assays to determine their efficacy and safety profiles .

Results and Outcomes

The application of this compound in drug discovery has resulted in the identification of new drug candidates with promising biological activities, including anti-inflammatory and anticancer properties .

Material Science

Application Summary

In material science, 3-Bromo-7-fluoro-1H-indazole can be used to modify the properties of materials at a molecular level, potentially leading to the development of new materials with specific desired characteristics .

Methods of Application

Material scientists may incorporate this compound into polymers or other materials to alter their electronic, optical, or mechanical properties. The process often involves chemical synthesis and material characterization techniques .

Results and Outcomes

While specific applications in material science are not extensively documented, the potential for 3-Bromo-7-fluoro-1H-indazole to contribute to the field remains an area of interest for future research .

Biochemistry

Application Summary

In biochemistry, 3-Bromo-7-fluoro-1H-indazole is used to study biochemical pathways and processes, particularly those involving indazole-related enzymes and receptors .

Methods of Application

Biochemists may use this compound as a substrate or inhibitor in enzymatic reactions to understand the role of indazole derivatives in biological systems .

Results and Outcomes

Research has shown that indazole derivatives play a role in various biochemical processes, including the inhibition of enzymes like HIV protease and acetylcholinesterase, which are targets for therapeutic intervention .

Pharmacology

Application Summary

Pharmacologically, 3-Bromo-7-fluoro-1H-indazole is a key intermediate in the synthesis of compounds with potential therapeutic effects, such as selective inhibitors of enzymes or receptors .

Methods of Application

In pharmacology, the compound is used to create derivatives that are then tested in various biological assays to assess their pharmacodynamics and pharmacokinetics .

Results and Outcomes

The pharmacological studies involving 3-Bromo-7-fluoro-1H-indazole derivatives have contributed to the understanding of their mechanisms of action and potential as drug candidates for treating diseases like respiratory conditions .

Neuropharmacology

Application Summary

3-Bromo-7-fluoro-1H-indazole is used in neuropharmacology to develop compounds that can interact with the central nervous system (CNS). These compounds may have potential as treatments for neurological disorders .

Methods of Application

Researchers synthesize derivatives of 3-Bromo-7-fluoro-1H-indazole and test them for activity against CNS targets. This involves various in vitro and in vivo assays to evaluate their potential as neuroprotective or neurostimulatory agents .

Results and Outcomes

Some derivatives have shown promise in preclinical models, indicating potential therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

Cardiovascular Research

Application Summary

In cardiovascular research, derivatives of 3-Bromo-7-fluoro-1H-indazole are investigated for their effects on heart and blood vessel function .

Methods of Application

Compounds are synthesized and assessed for their ability to modulate cardiovascular parameters, such as blood pressure and heart rate, in experimental models .

Results and Outcomes

Research has identified certain indazole derivatives that exhibit vasodilatory effects and protective functions against oxidative damage, which could be beneficial in treating hypertension and atherosclerosis .

Anti-Infective Agents

Application Summary

This compound is also explored for its use in creating anti-infective agents, targeting various pathogens including bacteria and viruses .

Methods of Application

Derivatives are synthesized and tested for their inhibitory effects on pathogen-specific enzymes or proteins, which are essential for the survival or replication of the pathogens .

Results and Outcomes

Studies have shown that certain derivatives can act as potent inhibitors of HIV-protease, offering a potential avenue for the development of new anti-HIV medications .

Inflammation and Immunity

Application Summary

3-Bromo-7-fluoro-1H-indazole is utilized in the study of inflammatory processes and immune responses .

Methods of Application

Researchers create derivatives that are tested for their effects on various components of the immune system, such as cytokines and immune cells .

Results and Outcomes

Some derivatives have demonstrated anti-inflammatory properties, suggesting their use in the treatment of chronic inflammatory diseases .

Oncology

Application Summary

The compound’s derivatives are being studied for their potential use in oncology, particularly as antitumor agents .

Methods of Application

These derivatives are tested against cancer cell lines and in animal models to assess their efficacy in inhibiting tumor growth and proliferation .

Results and Outcomes

Promising results have been obtained, with some derivatives showing significant antitumor activity, which could lead to the development of new cancer therapies .

Enzyme Inhibition

Application Summary

3-Bromo-7-fluoro-1H-indazole serves as a scaffold for creating enzyme inhibitors, which have applications in various therapeutic areas .

Methods of Application

Derivatives are synthesized and tested for their ability to selectively inhibit target enzymes involved in disease processes .

Results and Outcomes

Research has yielded inhibitors with high specificity and potency, contributing to the discovery of new treatments for diseases such as diabetes and respiratory conditions .

These applications highlight the versatility of 3-Bromo-7-fluoro-1H-indazole in scientific research and its potential to contribute to the development of new therapeutic agents across a range of fields. As with any scientific research, these applications should be further explored and validated through rigorous experimental studies.

Analytical Chemistry

Application Summary

3-Bromo-7-fluoro-1H-indazole can be used in analytical chemistry as a standard or reference compound when analyzing chemical structures and compositions .

Methods of Application

It may be used in various spectroscopic methods such as NMR, IR, or mass spectrometry to compare and identify chemical compounds based on their structural similarities or differences .

Results and Outcomes

The use of this compound as a reference can help in accurately determining the structure of unknown compounds and in the quality control of chemical products .

Agricultural Chemistry

Application Summary

This compound has potential applications in agricultural chemistry, particularly in the synthesis of pesticides or herbicides .

Methods of Application

Chemists may develop derivatives of 3-Bromo-7-fluoro-1H-indazole that can act as growth inhibitors for pests or weeds, thereby protecting crops .

Results and Outcomes

While specific data on the efficacy of such derivatives in agricultural settings is limited, the potential for creating more effective and safer agrochemicals is an area of ongoing research .

Environmental Science

Application Summary

In environmental science, 3-Bromo-7-fluoro-1H-indazole derivatives could be explored for their ability to break down pollutants or as indicators of environmental contamination .

Methods of Application

These derivatives might be used in bioremediation processes or as part of sensors to detect harmful substances in the environment .

Results and Outcomes

Research into these applications is still in the early stages, but there is potential for the development of new environmental technologies .

Chemical Engineering

Application Summary

3-Bromo-7-fluoro-1H-indazole can be involved in chemical engineering processes, such as the design of reaction pathways for industrial-scale chemical production .

Methods of Application

Engineers may utilize this compound in process optimization studies to improve the efficiency and yield of chemical reactions .

Results and Outcomes

The compound’s role in chemical engineering could lead to more cost-effective and sustainable industrial practices .

Nanotechnology

Application Summary

The compound may have applications in nanotechnology, particularly in the creation of nanoscale materials or devices .

Methods of Application

It could be used to modify the surface properties of nanoparticles or in the assembly of nanostructures with specific functions .

Results and Outcomes

Such applications could advance the development of nanomedicine, electronics, and other fields where nanotechnology is pivotal .

Photodynamic Therapy

Application Summary

Derivatives of 3-Bromo-7-fluoro-1H-indazole might be used in photodynamic therapy (PDT) for treating certain medical conditions .

Methods of Application

These derivatives could act as photosensitizers, which, upon activation by light, produce reactive oxygen species that can kill diseased cells .

Results and Outcomes

While still under investigation, this approach has the potential to provide targeted treatments for conditions like cancer .

Safety And Hazards

Orientations Futures

While the specific future directions for 3-Bromo-7-fluoro-1H-indazole are not mentioned in the search results, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in future research.

Propriétés

IUPAC Name |

3-bromo-7-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPRELOGGMJHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718265 | |

| Record name | 3-Bromo-7-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-fluoro-1H-indazole | |

CAS RN |

1257853-72-7 | |

| Record name | 3-Bromo-7-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-6-(2-furyl)-4-methoxy- (6CI)](/img/no-structure.png)

![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)